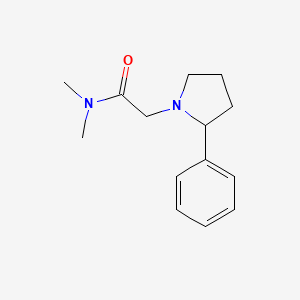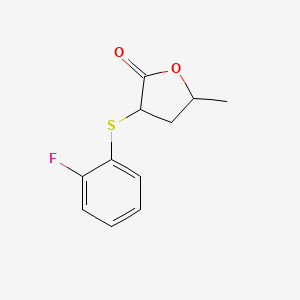![molecular formula C17H15NO2S B7571472 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol, also known as PXS-4681A, is a novel drug compound that has been gaining attention in the scientific community for its potential therapeutic applications.
科学的研究の応用
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-fibrotic properties, making it a promising drug candidate for the treatment of diseases such as pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol works by inhibiting the activity of a protein called galectin-3, which is involved in the inflammatory and fibrotic processes in various organs. By inhibiting galectin-3, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis in various organs, including the lungs, liver, and intestines. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it a promising drug candidate for further development.
実験室実験の利点と制限
One advantage of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is its potential therapeutic applications in various diseases, making it a valuable drug candidate for further development. However, one limitation is the lack of human clinical trials, which are necessary to determine the safety and efficacy of the drug in humans.
将来の方向性
For 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol include conducting human clinical trials to determine the safety and efficacy of the drug in humans, as well as exploring its potential therapeutic applications in other diseases. Further research is also needed to fully understand the mechanism of action of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol and its potential side effects. Additionally, the development of more potent and selective galectin-3 inhibitors may lead to more effective treatments for various diseases.
In conclusion, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is a promising drug compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-fibrotic, and neuroprotective properties make it a valuable drug candidate for further development. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is synthesized through a multi-step process involving the reaction of 4-methylphenyl-2-chloroacetate with 2-mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole, followed by reaction with 4-hydroxybenzaldehyde. The final product is purified through column chromatography and recrystallization.
特性
IUPAC Name |
4-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-2-4-13(5-3-12)17-10-15(20-18-17)11-21-16-8-6-14(19)7-9-16/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBIEZWXUQIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)



![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)